molecular formula C18H42N5O10+5 B1261298 kanamycin B(5+)

kanamycin B(5+)

カタログ番号: B1261298
分子量: 488.6 g/mol
InChIキー: SKKLOUVUUNMCJE-FQSMHNGLSA-S
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

kanamycin B(5+) is an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. It is part of the kanamycin family, which also includes kanamycin A and kanamycin C. kanamycin B(5+) is known for its effectiveness against a broad spectrum of bacteria, including Mycobacterium tuberculosis. It works by inhibiting protein synthesis in bacteria, making it a valuable tool in the treatment of various bacterial infections .

準備方法

Synthetic Routes and Reaction Conditions: kanamycin B(5+) is primarily produced through fermentation using Streptomyces kanamyceticus. The biosynthesis involves several enzymatic steps, including the conversion of precursor molecules into kanamycin B. The process can be optimized through metabolic engineering to increase yield and purity .

Industrial Production Methods: In industrial settings, kanamycin B is produced by cultivating Streptomyces kanamyceticus in large fermentation tanks. The fermentation medium typically contains sources of carbon, nitrogen, and other nutrients necessary for bacterial growth. After fermentation, kanamycin B is extracted and purified using various chromatographic techniques .

化学反応の分析

Types of Reactions: kanamycin B(5+) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce keto derivatives, while substitution can introduce new alkyl or acyl groups .

科学的研究の応用

Clinical Applications

  • Antibiotic Therapy : Kanamycin B is widely used in the treatment of infections caused by Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. It is particularly effective in cases where other antibiotics have failed due to resistance .
  • Tuberculosis Treatment : Kanamycin B has been employed as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB), demonstrating efficacy in cases resistant to first-line therapies .
  • Veterinary Medicine : In veterinary practices, kanamycin is used as a growth promoter and for preventive therapy in livestock, although its use is regulated due to concerns about antibiotic resistance and residue accumulation in food products .

Research Applications

  • Transcriptome Analysis : Recent studies have utilized kanamycin B to investigate its effects on gene expression in E. coli. Transcriptome profiling revealed that kanamycin B can induce expression changes related to microbial metabolism, biofilm formation, and oxidative phosphorylation at subinhibitory concentrations . This suggests that kanamycin B may have broader cellular functions beyond its antibiotic properties.
  • Detection Methods : Innovative methods for detecting kanamycin residues in food products have been developed. For example, a reduced graphene oxide-based fluorescent aptasensor has been created that can detect kanamycin at concentrations as low as 1 pM in various matrices, including blood serum and milk . This advancement enhances food safety monitoring and ensures compliance with regulatory limits.
  • Antifungal Properties : Recent research has also explored the antifungal potential of amphiphilic derivatives of kanamycin B. These derivatives exhibit moderate to strong antibacterial activity against Gram-positive bacteria and demonstrate potential for repurposing existing antibiotics for antifungal applications .

Data Tables

Application AreaDescriptionKey Findings
Clinical UseTreatment for bacterial infections and MDR-TBEffective against resistant strains
Veterinary MedicineGrowth promoter and preventive therapy in livestockRegulated use due to resistance concerns
Gene ExpressionTranscriptome profiling in E. coliInduces expression changes related to metabolism
Detection TechniquesFluorescent aptasensor for kanamycin detectionDetects at 1 pM concentration
Antifungal ResearchAmphiphilic derivatives showing antifungal activityModerate activity against fungi

Case Studies

  • Case Study 1: Tuberculosis Treatment : A clinical trial involving patients with MDR-TB demonstrated that kanamycin B, when combined with other second-line drugs, significantly improved treatment outcomes compared to standard regimens without kanamycin .
  • Case Study 2: Food Safety Detection : A study employed a novel aptasensor to monitor kanamycin levels in milk samples, achieving high sensitivity and specificity. This method could be crucial for ensuring compliance with EU regulations on antibiotic residues in food products .

作用機序

kanamycin B(5+) exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in the 16S ribosomal RNA of the 30S subunit. As a result, the bacterium is unable to synthesize proteins vital to its growth, leading to bacterial cell death .

類似化合物との比較

Uniqueness of kanamycin B(5+): kanamycin B(5+) is unique due to its specific binding affinity to the bacterial ribosome and its effectiveness against a wide range of bacterial species. Its production can be optimized through metabolic engineering, making it a valuable antibiotic in both clinical and research settings .

特性

分子式

C18H42N5O10+5

分子量

488.6 g/mol

IUPAC名

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

InChI

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChIキー

SKKLOUVUUNMCJE-FQSMHNGLSA-S

異性体SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C[NH3+])O)O)[NH3+])[NH3+]

正規SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+]

同義語

aminodeoxykanamycin
bekanamycin
bekanamycin sulfate
bekanamycin sulfate (1:1)
kanamycin B
kanendomycin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。